1-(4-Aminophenyl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(4-Aminophenyl)-2,2-dimethylpropan-1-one is an organic compound with a unique structure that includes an aminophenyl group attached to a dimethylpropanone backbone
Mechanism of Action
Target of Action
The compound “1-(4-Aminophenyl)-2,2-dimethylpropan-1-one” is a synthetic derivative that has been evaluated for its antitrypanosomiasis activity. The primary targets of this compound are the protein targets of the evolutionary cycle of T. cruzi, including Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
The compound interacts with its targets through molecular docking and dynamics. For instance, it acts on the active site of the CYP51 receptor, establishing a stable complex with the target through hydrogen interactions .
Biochemical Pathways
cruzi, which suggests that it may affect the pathways related to the life cycle of this parasite .
Pharmacokinetics
The compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability. It can form reactive metabolites from N-conjugation and C=C epoxidation, indicating a controlled oral dose. The estimated LD50 rate >500 mg/kg is indicative of a low incidence of lethality by ingestion .
Result of Action
The compound has shown effectiveness against Trypomastigotes, with an in vitro LC50 in the order of 178.9±23.9, similar to the reference drug BZN . This suggests that the compound has a significant inhibitory effect on the proliferation of parasites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 4-aminophenyl with 2,2-dimethylpropanone under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenyl derivatives .
Scientific Research Applications
1-(4-Aminophenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
4-Aminophenol: Shares the aminophenyl group but lacks the dimethylpropanone backbone.
4-Aminoacetophenone: Similar structure but with an acetophenone backbone instead of dimethylpropanone.
2-(4-Aminophenyl)benzothiazole: Contains an aminophenyl group attached to a benzothiazole ring
Uniqueness: 1-(4-Aminophenyl)-2,2-dimethylpropan-1-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of an aminophenyl group with a dimethylpropanone backbone makes it versatile for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-(4-aminophenyl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKFGDHZVCABHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892157-47-0 |
Source
|
Record name | 1-(4-aminophenyl)-2,2-dimethylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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